molecular formula C15H14ClN3O2S B8752095 7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine

7-Chloro-2-(4-methoxy-3,5-dimethylphenyl)-5-(methylthio)oxazolo[5,4-D]pyrimidine

Cat. No. B8752095
M. Wt: 335.8 g/mol
InChI Key: UUFOMEFUIDPTBQ-UHFFFAOYSA-N
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Patent
US09321787B2

Procedure details

At room temperature, 45.95 g of N-(4,6-dihydroxy-2-methylsulfanylpyrimidin-5-yl)-4-methoxy-3,5-dimethylbenzamide were suspended with stirring in 125 ml of phosphorus oxychloride, and the mixture was heated at 70° C. for 36 hours. After cooling, the reaction mixture was sucked through a glass frit, giving a yellow solid which was introduced with stirring into a saturated aqueous sodium bisulfate solution and stirred for 10 min. The solid was then filtered off with suction, washed until neutral and dried. This gave 10.47 g (22%) of the title compound, which was reacted further without any further purification.
Name
N-(4,6-dihydroxy-2-methylsulfanylpyrimidin-5-yl)-4-methoxy-3,5-dimethylbenzamide
Quantity
45.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[C:7]([NH:8][C:9](=[O:20])[C:10]2[CH:15]=[C:14]([CH3:16])[C:13]([O:17][CH3:18])=[C:12]([CH3:19])[CH:11]=2)=[C:6](O)[N:5]=[C:4]([S:22][CH3:23])[N:3]=1.S(=O)(=O)(O)[O-].[Na+].P(Cl)(Cl)([Cl:32])=O>>[Cl:32][C:2]1[C:7]2[N:8]=[C:9]([C:10]3[CH:15]=[C:14]([CH3:16])[C:13]([O:17][CH3:18])=[C:12]([CH3:19])[CH:11]=3)[O:20][C:6]=2[N:5]=[C:4]([S:22][CH3:23])[N:3]=1 |f:1.2|

Inputs

Step One
Name
N-(4,6-dihydroxy-2-methylsulfanylpyrimidin-5-yl)-4-methoxy-3,5-dimethylbenzamide
Quantity
45.95 g
Type
reactant
Smiles
OC1=NC(=NC(=C1NC(C1=CC(=C(C(=C1)C)OC)C)=O)O)SC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At room temperature
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
giving a yellow solid which
ADDITION
Type
ADDITION
Details
was introduced
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off with suction
WASH
Type
WASH
Details
washed until neutral and
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
This gave 10.47 g (22%) of the title compound, which was reacted further without any further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC=1C2=C(N=C(N1)SC)OC(=N2)C2=CC(=C(C(=C2)C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.